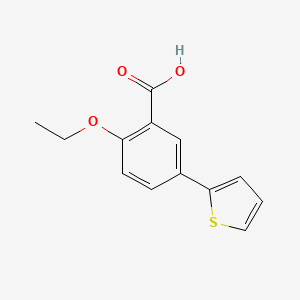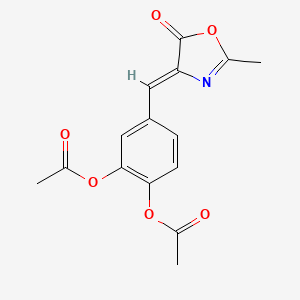
4-(3,4-Diacetoxybenzal)-2-methyl-5-oxazolone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-Diacetoxybenzal)-2-methyl-5-oxazolone is an organic compound that belongs to the class of oxazolones. This compound is characterized by the presence of a benzene ring substituted with two acetoxy groups and a methyl group attached to an oxazolone ring. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Diacetoxybenzal)-2-methyl-5-oxazolone typically involves the reaction of 3,4-diacetoxybenzaldehyde with 2-methyl-5-oxazolone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent at controlled temperatures. The detailed steps include:
Preparation of 3,4-Diacetoxybenzaldehyde: This involves the acetylation of 3,4-dihydroxybenzaldehyde using acetic anhydride in the presence of a catalyst such as pyridine.
Formation of this compound: The prepared 3,4-diacetoxybenzaldehyde is then reacted with 2-methyl-5-oxazolone in a solvent like ethanol, with a catalyst such as piperidine, at a temperature of around 60-70°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with precise control over reaction conditions to ensure high yield and purity. The reaction mixtures are typically purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-(3,4-Diacetoxybenzal)-2-methyl-5-oxazolone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield alcohol derivatives.
Substitution: The acetoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: DDQ in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride in ethanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted benzaldehyde derivatives.
科学的研究の応用
4-(3,4-Diacetoxybenzal)-2-methyl-5-oxazolone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 4-(3,4-Diacetoxybenzal)-2-methyl-5-oxazolone exerts its effects involves interactions with specific molecular targets. The acetoxy groups can undergo hydrolysis to form hydroxyl groups, which can then participate in hydrogen bonding and other interactions with biological molecules. The oxazolone ring can interact with enzymes and receptors, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
3,4-Dimethoxybenzaldehyde: Similar in structure but with methoxy groups instead of acetoxy groups.
2-Methyl-5-oxazolone: The oxazolone core structure without the benzaldehyde substitution.
Uniqueness
4-(3,4-Diacetoxybenzal)-2-methyl-5-oxazolone is unique due to the presence of both acetoxy and oxazolone functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.
特性
分子式 |
C15H13NO6 |
|---|---|
分子量 |
303.27 g/mol |
IUPAC名 |
[2-acetyloxy-4-[(Z)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate |
InChI |
InChI=1S/C15H13NO6/c1-8-16-12(15(19)20-8)6-11-4-5-13(21-9(2)17)14(7-11)22-10(3)18/h4-7H,1-3H3/b12-6- |
InChIキー |
DMGXTEIBZJZYKU-SDQBBNPISA-N |
異性体SMILES |
CC1=N/C(=C\C2=CC(=C(C=C2)OC(=O)C)OC(=O)C)/C(=O)O1 |
正規SMILES |
CC1=NC(=CC2=CC(=C(C=C2)OC(=O)C)OC(=O)C)C(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(4-Bromo-2,6-dichlorophenoxy)-ethyl]-dimethyl-amine](/img/structure/B13724293.png)


![N,N-Diethyl-3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13724316.png)

![N-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidin-4-amine](/img/structure/B13724329.png)
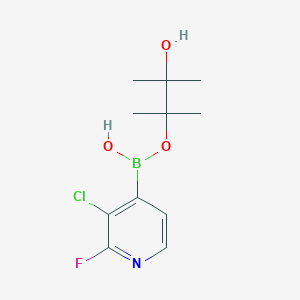
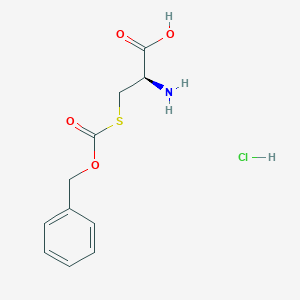
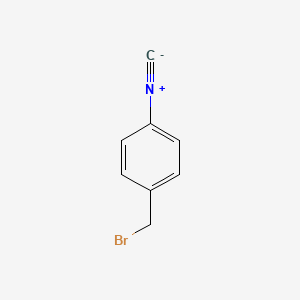
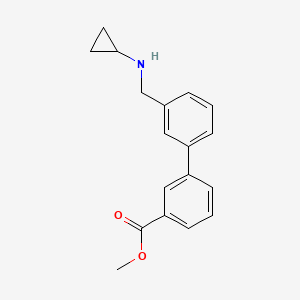
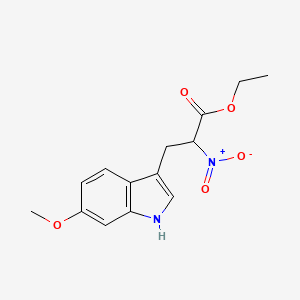
![1-[1-(3,5-Dimethoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13724351.png)

